6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline
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Description
6,8-Dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline is a chemical compound with the molecular formula C20H19Br2N3 . It has a molecular weight of 461.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted at the 6 and 8 positions with bromine atoms and at the 2 position with a phenyl ring that is further substituted with a 4-methylpiperazin-1-yl group .Scientific Research Applications
Histamine Receptor Studies
A study focused on the discovery of quinazolines as histamine H4 receptor inverse agonists. This research identified potent human H4 receptor inverse agonists, highlighting the potential of quinazoline-containing compounds in developing dual action H1R/H4R ligands, potentially offering therapeutic benefits for inflammation and related conditions (Smits et al., 2008).
Anti-inflammatory Applications
In another research, the fragment-based design of new H4 receptor-ligands led to the discovery of potent H4R ligands with significant anti-inflammatory properties in vivo. These findings suggest the potential of quinazoline-based compounds in treating inflammatory conditions (Smits et al., 2008).
Anticancer Activity
A comparative study of the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines with various heteroaromatic substituents demonstrated significant anticancer activity. This research indicates that quinazoline derivatives can be a promising class for anticancer drug development (Konovalenko et al., 2022).
Synthesis and Pharmaceutical Applications
A synthesis study of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones highlights the diversity of quinoline derivatives and their potential pharmaceutical applications. The research underlines the versatility of quinoline compounds in synthesizing various bioactive molecules (Mekheimer et al., 2008).
CpG-Oligodeoxynucleotides Antagonists
Research on substituted 2-phenylquinolin-4-amines as antagonists of immunostimulatory CpG-oligodeoxynucleotides sheds light on the potential of quinoline derivatives in modulating immune responses. This study suggests their role in developing therapies for immune-related disorders (Strekowski et al., 2003).
Topoisomerase I Inhibitors
A study on the design and synthesis of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives as potential topoisomerase I inhibitors indicates the role of quinoline derivatives in cancer treatment. These compounds showed promising results in inhibiting tumor growth, highlighting their potential as anticancer agents (Ge et al., 2016).
Properties
IUPAC Name |
6,8-dibromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3/c1-24-8-10-25(11-9-24)17-5-2-14(3-6-17)19-7-4-15-12-16(21)13-18(22)20(15)23-19/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBWZRKWQUCLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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